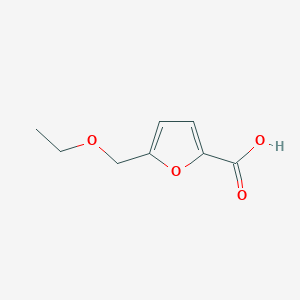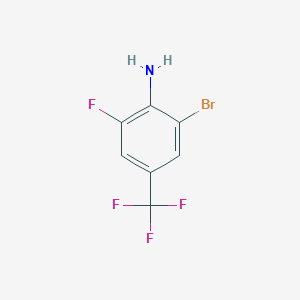![molecular formula C21H16ClF3N2O3 B2414191 [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926465-26-1](/img/structure/B2414191.png)
[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound. Its structure includes a pyrrol ring with methyl groups, a trifluoromethylphenyl substituent, and a pyridine-3-carboxylate moiety, making it a molecule of significant interest in various fields such as medicinal chemistry and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis can begin with the reaction of 2,5-dimethylpyrrole with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form the key intermediate, [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanol. This intermediate then undergoes oxidation to yield [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanal.
Route 2: : Coupling this aldehyde with 2-chloropyridine-3-carboxylate using suitable catalysts and conditions, such as a base like triethylamine, facilitates the formation of our target compound through nucleophilic substitution.
Industrial Production Methods
Scalable Synthesis: : In industrial settings, this compound can be synthesized via continuous flow reactions to enhance yield and reduce reaction times. This method involves using fixed-bed reactors and optimizing temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrol ring.
Reduction: : Reduction reactions can target the carbonyl groups within the compound.
Substitution: : Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate or chromic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Derivatives where the pyrrol ring is oxidized to a corresponding pyrrolone.
Reduction Products: : Alcohols and reduced ketones.
Substitution Products: : Various pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : In synthetic organic chemistry, it's used as an intermediate in the preparation of complex molecules.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Researchers are exploring its use in drug development, particularly as a precursor to novel therapeutic agents.
Industry: : In materials science, it's used to develop new materials with specific electronic or optical properties.
Mécanisme D'action
Mechanism
The compound interacts with biological systems mainly through binding to active sites of enzymes or receptors due to its unique structural features.
The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
Molecular Targets and Pathways
Enzymes: : It can inhibit specific enzymes by mimicking the natural substrate.
Pathways: : The compound affects metabolic pathways, potentially leading to the development of new pharmaceuticals.
Comparaison Avec Des Composés Similaires
Unique Features
The presence of both a trifluoromethylphenyl group and a pyridine-3-carboxylate sets it apart from similar compounds.
It possesses a distinct combination of electronic and steric properties.
Similar Compounds
[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one: : Similar in having a trifluoromethylphenyl group.
2-Chloropyridine-3-carboxylate: : Similar base structure but lacks the complex substitutions.
And there you have it—an in-depth look at [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate. Curious about anything else?
Propriétés
IUPAC Name |
[2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-12-9-17(18(28)11-30-20(29)16-7-4-8-26-19(16)22)13(2)27(12)15-6-3-5-14(10-15)21(23,24)25/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHOVDQQHSBALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)


![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)



![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)


